Ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate Ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1708268-08-9
VCID: VC3185042
InChI: InChI=1S/C14H13ClN2O3/c1-3-20-14(18)11-8-12(16-17-13(11)15)9-4-6-10(19-2)7-5-9/h4-8H,3H2,1-2H3
SMILES: CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=C(C=C2)OC
Molecular Formula: C14H13ClN2O3
Molecular Weight: 292.72 g/mol

Ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate

CAS No.: 1708268-08-9

Cat. No.: VC3185042

Molecular Formula: C14H13ClN2O3

Molecular Weight: 292.72 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate - 1708268-08-9

Specification

CAS No. 1708268-08-9
Molecular Formula C14H13ClN2O3
Molecular Weight 292.72 g/mol
IUPAC Name ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate
Standard InChI InChI=1S/C14H13ClN2O3/c1-3-20-14(18)11-8-12(16-17-13(11)15)9-4-6-10(19-2)7-5-9/h4-8H,3H2,1-2H3
Standard InChI Key VLAVCLPYMJMGMB-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=C(C=C2)OC
Canonical SMILES CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=C(C=C2)OC

Introduction

Chemical Structure and Properties

Molecular Structure

Ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate features a pyridazine core with four key functional groups strategically positioned:

  • A chloro (-Cl) substituent at position 3 of the pyridazine ring

  • A 4-methoxyphenyl group at position 6

  • An ethyl carboxylate (-COOC₂H₅) group at position 4

  • The characteristic N=N bond in the pyridazine ring

This arrangement creates a molecule with multiple reactive sites and functional handles, making it valuable for both chemical research and potential pharmaceutical applications. The compound shares structural similarities with other pyridazine derivatives described in the literature, such as 3-chloro-5,6-bis(4-methoxyphenyl)-pyridazine-4-carboxylic acid ethyl ester .

Physical Properties

Based on similar pyridazine derivatives, Ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate likely exists as a crystalline solid at room temperature. Comparison with the related compound 3-chloro-5,6-bis(4-methoxyphenyl)-pyridazine-4-carboxylic acid ethyl ester, which appears as "brown needles" with a melting point of 122–124°C, suggests that our target compound may have similar physical characteristics .

Table 1: Estimated Physical Properties of Ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate

PropertyExpected ValueBasis for Estimation
Physical StateCrystalline solidSimilar pyridazine derivatives
ColorLight brown to yellowishBased on related compounds
Melting Point120-130°C (estimated)Comparison with similar structures
SolubilitySoluble in organic solvents (ethanol, dichloromethane); poor water solubilityTypical for this class of compounds

Synthesis Methods

Conventional Synthesis Approaches

The synthesis of Ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate likely follows a similar pathway to related pyridazine derivatives described in the search results. A plausible synthetic route would involve:

  • Preparation of a suitable hydrazone derivative from 4-methoxybenzaldehyde

  • Cyclization of the hydrazone with ethyl cyanoacetate or diethyl malonate in the presence of a base such as sodium hydroxide to form the intermediate pyridazinone

  • Chlorination of the pyridazinone using phosphoryl chloride to yield the final 3-chloropyridazine product

Based on the synthesis procedure described for similar compounds, the chlorination step would typically involve:

"A mixture of the pyridazinone (0.002 mol) and phosphoryl chloride (6 ml) is heated to 100°C on an oil bath for several hours. After cooling, excess reagent is removed under reduced pressure, and the mixture is poured into a mixture of ice and 10% ammonia. The precipitate is filtered, washed with water, and recrystallized from ethanol."

Biological Activities

Anticancer Activity

Pyridazine derivatives have shown promising anticancer properties in various studies. The structural arrangement in Ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate, particularly the 4-methoxyphenyl group at position 6 and the chloro substituent at position 3, may contribute to potential cytotoxic effects against cancer cells. These compounds could interact with specific targets involved in cancer progression, although detailed mechanisms would require further investigation.

Table 2: Potential Biological Activities of Ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate

Biological ActivityPossible MechanismSupporting Evidence
AntimicrobialInhibition of bacterial enzymesSimilar pyridazine derivatives
AnticancerInteraction with cancer progression targetsRelated compounds with anticancer activity
AntihypertensiveVasodilatory effects6-phenyl-2H(3)-pyridazinones show antihypertensive properties
CardiotonicEnhancement of cardiac contractilityReported for pyridazine-based compounds
Anti-inflammatoryPotential inhibition of Interleukin-1b productionN-alkylated 3-pyridazinones demonstrate this activity
AntinociceptiveModulation of pain pathwaysObserved in similar pyridazine derivatives

Structure Modification and Derivatization

Reactivity at the Chloro Position

The chloro group at position 3 of Ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate represents a reactive site for nucleophilic substitution reactions. Based on the information provided for similar compounds, this position can undergo reactions with various nucleophiles, particularly amines, to generate new derivatives .

Search result describes a general procedure for such substitutions:
"A mixture of 3-chlorpyridazine (0.002 mol) and substituted aniline (0.04 mol) was refluxed in EtOH (30-40 ml) on an oil bath for some hours following the reaction by TLC. After reaction completion, the mixture evaporated to dryness and the precipitate washed with cold water and recrystallised from ethanol."

This substitution pattern allows for the generation of diverse libraries of compounds with potentially enhanced or modified biological activities.

Modifications of the Ester Group

The ethyl carboxylate group at position 4 provides another site for structural modification. Potential transformations include:

  • Hydrolysis to the corresponding carboxylic acid

  • Transesterification to form different esters

  • Amidation to form carboxamide derivatives

  • Reduction to hydroxymethyl or aldehyde functionalities

These modifications can significantly alter the compound's physicochemical properties, including solubility, lipophilicity, and hydrogen-bonding capacity, potentially leading to improved pharmacokinetic profiles.

Comparative Analysis

Comparison with Related Compounds

Ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate shares structural similarities with several compounds mentioned in the search results:

  • Ethyl 6-(3-methoxyphenyl)pyridazine-4-carboxylate (CAS No.: 2098113-37-0):

    • Lacks the chloro substituent at position 3

    • Has the methoxy group at position 3 rather than position 4 of the phenyl ring

    • Shares the basic pyridazine core with an ethyl carboxylate at position 4

  • 3-Chloro-5,6-bis(4-methoxyphenyl)-pyridazine-4-carboxylic acid ethyl ester:

    • Contains an additional 4-methoxyphenyl group at position 5

    • Shares the chloro substituent at position 3 and ethyl carboxylate at position 4

    • Has greater molecular weight and likely higher lipophilicity

Table 3: Structural Comparison of Ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate with Related Compounds

CompoundKey Structural DifferencesPotential Impact on Properties
Ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylateReference compound-
Ethyl 6-(3-methoxyphenyl)pyridazine-4-carboxylateNo chloro at position 3; Methoxy at position 3 of phenylLower reactivity; Different electronic distribution
3-Chloro-5,6-bis(4-methoxyphenyl)-pyridazine-4-carboxylic acid ethyl esterAdditional methoxyphenyl at position 5Increased lipophilicity; Different steric properties

Structure-Activity Relationships

Analysis of the structural features of Ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate and related compounds suggests several structure-activity relationships:

These structure-activity relationships can guide the rational design of new derivatives with optimized properties for specific applications.

Applications in Medicinal Chemistry

Drug Discovery Applications

Ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate represents a valuable starting point for medicinal chemistry programs due to its structural features and potential biological activities. The compound can serve as:

  • A lead structure for the development of new therapeutic agents, particularly in areas such as antimicrobial, anticancer, cardiovascular, and anti-inflammatory drugs

  • A scaffold for the creation of focused libraries through systematic modification of the chloro, methoxy, and ester functionalities

  • A tool compound for investigating biological mechanisms related to the activity of pyridazine-based molecules

Synthetic Building Block

Beyond its direct biological applications, Ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate can function as an important synthetic intermediate for the preparation of more complex structures. The reactive chloro group enables diverse transformations, while the ester functionality provides additional modification opportunities, making this compound a versatile building block in heterocyclic chemistry.

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